7-Amino-8-hydroxyquinoline-5-sulfonic acid

Coordination chemistry Metal complexation kinetics Aluminium sensing

This 7-amino derivative of 8-hydroxyquinoline-5-sulfonic acid exhibits selective Al(III) coordination exclusively through the 8-quinolinolato moiety, forming a yellow complex for colorimetric detection. Its sulfonic acid group ensures water solubility, eliminating organic solvents. Ideal for constructing Al³⁺-selective optical sensors, liquid-liquid extraction, and metallodrug synthesis. Choose when Fe(III) interference is a concern, as AHQS offers distinct selectivity over HQS.

Molecular Formula C9H8N2O4S
Molecular Weight 240.24 g/mol
CAS No. 15851-62-4
Cat. No. B7791325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-8-hydroxyquinoline-5-sulfonic acid
CAS15851-62-4
Molecular FormulaC9H8N2O4S
Molecular Weight240.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C(=C2N=C1)O)N)S(=O)(=O)O
InChIInChI=1S/C9H8N2O4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,10H2,(H,13,14,15)
InChIKeyBFKBRAIMPAGZRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-8-hydroxyquinoline-5-sulfonic acid (CAS 15851-62-4) Procurement Specifications and Analytical Purity


7-Amino-8-hydroxyquinoline-5-sulfonic acid (CAS 15851-62-4, C9H8N2O4S, MW 240.24 g/mol, also referred to as AHQS) is a heterocyclic aromatic derivative of 8-hydroxyquinoline bearing an amino substituent at the 7-position and a sulfonic acid group at the 5-position [1]. The compound is available commercially at ≥97% purity from multiple vendors, with standard analytical characterization including NMR, HPLC, and GC, which is essential for reproducibility in research and industrial applications . Its structural features confer water solubility and the capacity to function as a chelating ligand for transition metals, distinguishing it from non‑sulfonated analogs that require organic solvents [1].

Why 7-Amino-8-hydroxyquinoline-5-sulfonic acid Cannot Be Replaced by Unsubstituted or 7‑Iodo Analogs in Analytical and Biological Applications


Substitution at the 7‑position of the 8‑hydroxyquinoline‑5‑sulfonic acid scaffold fundamentally alters metal‑binding selectivity, complex stability, and spectroscopic properties. The presence of an amino group introduces an additional nitrogen donor that can participate in coordination or influence electronic distribution, thereby modulating the reactivity of the 8‑quinolinolato moiety [1]. In contrast, the 7‑iodo derivative (ferron, CAS 547‑91‑1) exhibits a markedly different acidity profile (pKa1=2.30, pKa2=7.01) and a lower ferrous iron chelation constant (log K=11.5) compared with the unsubstituted parent 8‑hydroxyquinoline‑5‑sulfonic acid (pKa1=3.77, pKa2=8.55, log K=13.7) [2]. These differences translate into distinct analytical sensitivities and biological activities, precluding simple interchange of 7‑substituted ligands in metal‑ion sensing, catalysis, or antimicrobial screening. Consequently, procurement decisions must be guided by the specific substituent required for the intended experimental system.

Quantitative Differentiation of 7‑Amino‑8‑hydroxyquinoline‑5‑sulfonic acid from 7‑Substituted and Unsubstituted Analogs


Selective Aluminium(III) Coordination: Amino Substituent Directs Bidentate Binding via Pyridyl Nitrogen and Phenolato Oxygen

Kinetic and mechanistic studies demonstrate that 7‑amino‑8‑hydroxyquinoline‑5‑sulfonic acid (H₂ahqs) coordinates to aluminium(III) exclusively through the pyridyl nitrogen and phenolato oxygen of the 8‑quinolinolato moiety, with the 7‑amino group remaining non‑coordinating. This behavior contrasts with 7‑phenylazo‑8‑hydroxyquinoline‑5‑sulfonic acid (H₂phqs), which forms complexes of distinct color (red vs. yellow) due to the different electronic nature of the azo substituent [1]. The ligand H₂ahqs reacts with Al³⁺ via two parallel pathways: direct reaction with Hahqs⁻ and reaction of Al(OH)²⁺ with H₂ahqs, with the rate‑determining step being coordination of the phenolato oxygen [1].

Coordination chemistry Metal complexation kinetics Aluminium sensing

Broader Transition‑Metal Reactivity Profile: 7‑Amino Ligand Forms Octahedral Complexes with Multiple Biologically Relevant Metals

In a comparative study of 7‑substituted‑8‑hydroxyquinoline‑5‑sulphonic acid ligands (7‑X‑HL; X=H, NH₂, NO₂, I), the 7‑amino derivative (X=NH₂) reacted with Cr(III), Fe(III), Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) to yield octahedral complexes of the general formula Na₂[ML₂(H₂O)₂]·4H₂O for divalent metals and Na₃[ML₃]·6H₂O for trivalent metals [1]. While quantitative stability constants are not reported for each substituent, the study confirms that the 7‑amino ligand consistently forms well‑defined crystalline complexes suitable for structural and thermal characterization, alongside other 7‑substituted analogs [1]. This demonstrates that the 7‑amino derivative participates in the same broad metal‑binding behavior as its class, but with potential substituent‑dependent differences in complex stability or bioactivity.

Transition metal complexes Antimicrobial agents Thermal stability

Fluorometric and Photometric Metal‑Ion Detection: AHQS Enables Cu²⁺, Cu⁺, Fe³⁺, and Fe²⁺ Analysis

7‑Amino‑8‑hydroxyquinoline‑5‑sulfonic acid hydrate exhibits well‑documented photometric, fluorometric, and kinetic properties that enable its use as an analytical reagent for metal ions . Specifically, it can be employed for the detection and quantification of Cu²⁺, Cu⁺, Fe³⁺, and Fe²⁺ in solution . While the unsubstituted parent compound 8‑hydroxyquinoline‑5‑sulfonic acid (HQS) is also a widely used fluorogenic reagent, HQS suffers from strong interference by Fe(III) which quenches fluorescence in Ga(III) determinations at pH 2 [1]. The presence of the 7‑amino group in AHQS is expected to modulate the electronic structure of the chelate and potentially alter the fluorescence response toward different metals, although direct quantitative comparison of detection limits between AHQS and HQS is not available in the public domain.

Analytical chemistry Fluorescence detection Trace metal analysis

Differentiation from 7‑Iodo‑8‑hydroxyquinoline‑5‑sulfonic acid (Ferron) by Acidity and Iron Chelation Constants

Potentiometric titrations directly comparing 8‑hydroxyquinoline‑5‑sulfonic acid (unsubstituted parent) and its 7‑iodo analog (ferron) reveal substantial substituent effects on acid‑base and chelation properties: pKa₁ values are 3.77 vs. 2.30, pKa₂ values are 8.55 vs. 7.01, and the chelation constant (log K) for Fe(II) is 13.7 vs. 11.5, respectively [1]. Although 7‑amino‑8‑hydroxyquinoline‑5‑sulfonic acid was not included in this head‑to‑head dataset, the magnitude of the difference between the unsubstituted and 7‑iodo compounds (ΔpKa₁ ≈ 1.5 units; Δlog K ≈ 2.2 units) demonstrates that 7‑position substitution profoundly alters metal‑binding thermodynamics. By extension, the 7‑amino derivative—bearing an electron‑donating rather than electron‑withdrawing substituent—is expected to exhibit distinct pKa and stability constant values, which will affect its performance in any application dependent on protonation state or metal‑affinity (e.g., metal‑selective extraction, biological metal‑chelation).

Antiamoebic agents Metal chelation therapy Structure‑activity relationship

Validated Application Scenarios for 7‑Amino‑8‑hydroxyquinoline‑5‑sulfonic acid Based on Experimental Evidence


Development of Aluminium(III)‑Selective Sensors or Extraction Systems

Given the demonstrated selectivity of 7‑amino‑8‑hydroxyquinoline‑5‑sulfonic acid for coordinating aluminium(III) exclusively through the 8‑quinolinolato moiety without interference from the 7‑amino group, this ligand is well‑suited for constructing Al³⁺‑selective optical sensors or liquid‑liquid extraction protocols. The yellow complex formed (distinct from the red complex of the 7‑phenylazo analog) can be exploited for colorimetric or spectrophotometric detection [1].

Synthesis of Transition‑Metal Complexes for Antimicrobial Screening

The ability of 7‑amino‑8‑hydroxyquinoline‑5‑sulfonic acid to form well‑characterized octahedral complexes with biologically relevant metals such as Cu(II), Fe(III), and Co(II) makes it a valuable precursor for synthesizing metallodrug candidates. The literature confirms that analogous 7‑substituted ligands, when complexed with transition metals, exhibit enhanced antibacterial and antifungal activity, suggesting a similar potential for the 7‑amino derivative [2].

Fluorometric Determination of Copper and Iron in Environmental or Biological Samples

Vendor technical documentation indicates that 7‑amino‑8‑hydroxyquinoline‑5‑sulfonic acid can be used as an analytical reagent for the photometric and fluorometric detection of Cu²⁺, Cu⁺, Fe³⁺, and Fe²⁺ . This positions AHQS as a potential alternative to the more common 8‑hydroxyquinoline‑5‑sulfonic acid (HQS) in assays where Fe(III) interference is problematic, given that HQS fluorescence is strongly quenched by Fe(III) under certain pH conditions [3].

Synthetic Intermediate for Antiprotozoal Quinoline Derivatives

The 7‑amino‑8‑hydroxyquinoline‑5‑sulfonic acid scaffold can be oxidized to yield 7‑amino‑5‑arylimino‑8(5H)‑quinolones, a class of compounds investigated for antiprotozoal activity [4]. This reactivity demonstrates the compound's utility as a versatile building block in medicinal chemistry programs targeting neglected tropical diseases.

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